(5-Aminopyrimidin-2-yl)methanol
CAS No.:
Cat. No.: VC15854951
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O |
|---|---|
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | (5-aminopyrimidin-2-yl)methanol |
| Standard InChI | InChI=1S/C5H7N3O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3,6H2 |
| Standard InChI Key | GARSQUKBOPVGKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=N1)CO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
(5-Aminopyrimidin-2-yl)methanol consists of a pyrimidine ring substituted with an amino group at the 5-position and a hydroxymethyl group at the 2-position. Its IUPAC name, (5-aminopyrimidin-2-yl)methanol, reflects this substitution pattern . The compound’s SMILES notation, NC1=CN=C(CO)N=C1, further clarifies its connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 125.13 g/mol | |
| CAS Number (Free Base) | 1240594-54-0 | |
| CAS Number (HCl Salt) | 2704285-26-5 | |
| SMILES | NC1=CN=C(CO)N=C1 |
The hydrochloride salt form (CAS 2704285-26-5) has a molecular weight of 161.59 g/mol () , enhancing its solubility for experimental applications.
Synthesis and Analytical Characterization
Synthetic Pathways
Though detailed synthetic protocols are scarce, plausible routes involve:
-
Nucleophilic Amination: Introducing the amino group via substitution of a halogen or nitro group on the pyrimidine ring.
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Hydroxymethylation: Adding a hydroxymethyl group through formylation followed by reduction .
The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, as indicated by its molecular formula () .
Analytical Data
Mass Spectrometry: The molecular ion peak at m/z 125.13 confirms the free base’s molecular weight .
NMR Spectroscopy: Expected signals include:
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A singlet for the hydroxymethyl proton ( 4.5–5.0 ppm).
| Compound | Target | Activity |
|---|---|---|
| (5-Aminopyrimidin-2-yl)methanol | Undetermined | Scaffold potential |
| 5-Fluorouracil | Thymidylate synthase | Anticancer |
| Trimethoprim | Dihydrofolate reductase | Antibacterial |
Research Applications
-
Antiviral Agents: Structural analogs have shown activity against viral polymerases.
-
Kinase Inhibitors: The pyrimidine core is common in kinase inhibitors, suggesting utility in cancer therapy .
| Supplier | Purity | Price (1g) | CAS Number |
|---|---|---|---|
| Advanced ChemBlocks | 97% | Inquire | 1240594-54-0 |
| CymitQuimica | 98% | €206 (50 mg) | 1240594-54-0 |
| Parchem | Not specified | Inquire | 1026194-47-7 |
Suppliers like Parchem and Aaron Chemicals LLC offer bulk quantities for industrial applications .
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